6,7-Dimethoxy-2,4-dimethylquinazoline
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Overview
Description
6,7-Dimethoxy-2,4-dimethylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. The structure of this compound consists of a quinazoline core with methoxy groups at positions 6 and 7, and methyl groups at positions 2 and 4.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethoxy-2,4-dimethylquinazoline typically involves the following steps:
Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction and Cyclization: Hydrogenation of the condensation product leads to the formation of 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound yields 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification techniques to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethoxy-2,4-dimethylquinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Halogenation and other substitution reactions can introduce different functional groups at specific positions on the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrogenation using palladium or platinum catalysts is typical for reduction reactions.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anticancer and antimicrobial properties .
Scientific Research Applications
6,7-Dimethoxy-2,4-dimethylquinazoline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its anticancer, antihypertensive, and antimicrobial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 6,7-Dimethoxy-2,4-dimethylquinazoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes such as tyrosine kinases and histone methyltransferases.
Pathways Involved: It affects signaling pathways related to cell proliferation, apoptosis, and epigenetic regulation .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dimethoxyquinazoline
- 4-Amino-2-chloro-6,7-dimethoxyquinazoline
- 6,7-Dimethoxy-2,4-quinazolinedione
Uniqueness
6,7-Dimethoxy-2,4-dimethylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
6,7-dimethoxy-2,4-dimethylquinazoline |
InChI |
InChI=1S/C12H14N2O2/c1-7-9-5-11(15-3)12(16-4)6-10(9)14-8(2)13-7/h5-6H,1-4H3 |
InChI Key |
XBRWJBSVGCMMKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC2=CC(=C(C=C12)OC)OC)C |
Origin of Product |
United States |
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